Cas no 24887-75-0 (Androstane)

Androstane structure
Nome del prodotto:Androstane
Androstane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Androstane
- ,10α,13α,14β
- Q2846975
- CHEBI:35509
- 24887-75-0
- 1H-Cyclopenta[a]phenanthrene, hexadecahydro-10,13-dimethyl-, [8S-(8.alpha.,9.beta.,10.alpha.,13.alpha.,14.beta.)]-
- (8S-(8alpha,9beta,10alpha,13alpha,14beta))-Hexadecahydro-10,13-dimethyl-1H-cyclopenta(a)phenanthrene
- Androstane (VAN)
- DTXSID40179587
- QZLYKIGBANMMBK-FZFXZXLVSA-N
- 1H-Cyclopenta(a)phenanthrene, hexadecahydro-10,13-dimethyl-, (8S-(8alpha,9beta,10alpha,13alpha,14beta))-
-
- Inchi: InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3
- Chiave InChI: QZLYKIGBANMMBK-UHFFFAOYSA-N
- Sorrisi: CC12CCC3C(CCC4C3(C)CCCC4)C1CCC2
Proprietà calcolate
- Massa esatta: 260.250401021g/mol
- Massa monoisotopica: 260.250401021g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 359
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.6
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 0.8519 (estimate)
- Punto di fusione: 50°C
- Punto di ebollizione: 338.72°C (rough estimate)
- Indice di rifrazione: 1.4750 (estimate)
Androstane Letteratura correlata
-
1. Microbiological hydroxylation of steroids. Part VIII. The pattern of monohydroxylation of diketones and keto-alcohols derived from 5α-androstane with cultures of the fungus, Rhizopus nigricansVirginia E. M. Chambers,William A. Denny,John M. Evans,Ewart R. H. Jones,Alexander Kasal,G. Denis Meakins,John Pragnell J. Chem. Soc. Perkin Trans. 1 1973 1500
-
Micha? Michalak,Karol Michalak,Jerzy Wicha Nat. Prod. Rep. 2017 34 361
-
J. E. Bridgeman,P. C. Cherry,A. S. Clegg,J. M. Evans,Ewart R. H. Jones,A. Kasal,V. Kumar,G. D. Meakins,Y. Morisawa,E. E. Richards,P. D. Woodgate J. Chem. Soc. C 1970 250
-
4. Microbiological hydroxylation of steroids. Part IV. The pattern of dihydroxylation of mono-oxygenated 5α-androstanes with cultures of the fungus Calonectria decoraA. M. Bell,P. C. Cherry,I. M. Clark,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,P. D. Woodgate J. Chem. Soc. Perkin Trans. 1 1972 2081
-
5. Microbiological hydroxylation of steroids. Part V. The pattern of hydroxylation of dioxygenated 5α-androstanes with cultures of the fungus Calonectria decoraA. M. Bell,W. A. Denny,Ewart R. H. Jones,G. D. Meakins,W. E. Müller J. Chem. Soc. Perkin Trans. 1 1972 2759
24887-75-0 (Androstane) Prodotti correlati
- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))
- 1687-34-9(1-Ethyl-3-methyladamantane)
- 702-79-4(1,3-Dimethyladamantane)
- 707-35-7(1,3,5-Trimethyladamantane)
- 768-91-2(1-Methyl Adamantane)
- 2825-83-4(ENDO-TETRAHYDRODICYCLOPENTADIENE)
- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)
- 2825-82-3(Octahydro-exo-4,7-methano-1h-indene)
- 2413876-23-8(1-4-ethoxy-2-(trifluoromethyl)phenylmethanamine hydrochloride)
- 100987-89-1(5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
